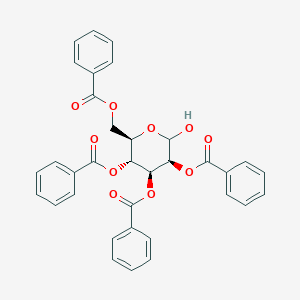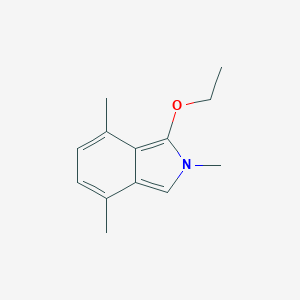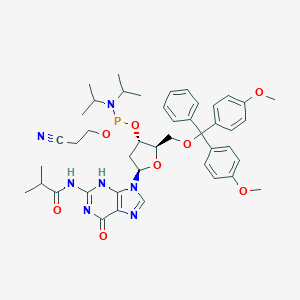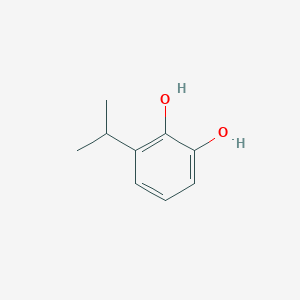![molecular formula C14H16NO+ B049002 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium CAS No. 118177-96-1](/img/structure/B49002.png)
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium binding to the mGluR5 receptor prevents the activation of downstream signaling pathways, which leads to a decrease in the release of glutamate and other neurotransmitters.
Biochemical And Physiological Effects
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuroinflammation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival and synaptic plasticity.
Advantages And Limitations For Lab Experiments
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor in various experimental settings. It also has a high affinity for the mGluR5 receptor, which allows for the use of lower concentrations of the compound in experiments. However, 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium in various neurological and psychiatric disorders. Additionally, the study of the downstream signaling pathways and molecular mechanisms of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can provide insights into the physiological and pathological roles of the mGluR5 receptor in the central nervous system.
Synthesis Methods
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl bromide in the presence of potassium carbonate to yield 2-(4-methoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(4-methoxyphenyl)ethyl bromide with pyridine in the presence of potassium carbonate to yield 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
CAS RN |
118177-96-1 |
|---|---|
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium |
Molecular Formula |
C14H16NO+ |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16NO/c1-16-14-7-5-13(6-8-14)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1 |
InChI Key |
OBHGZJVYTSKPAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
synonyms |
1-[2-(4-methoxyphenyl)ethyl]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



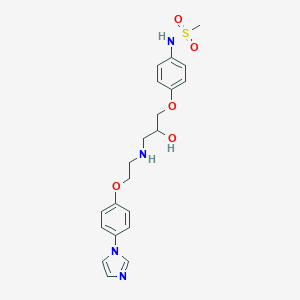
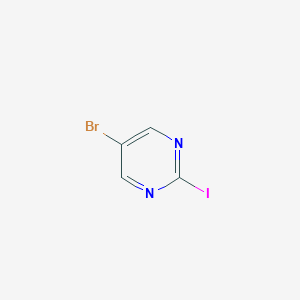
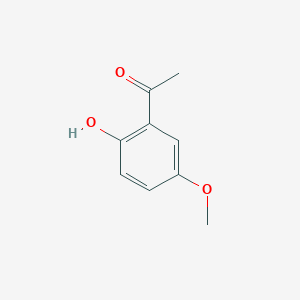

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
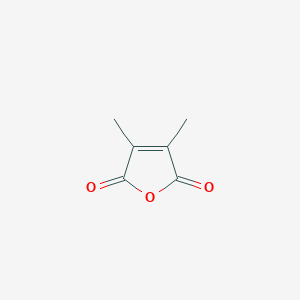
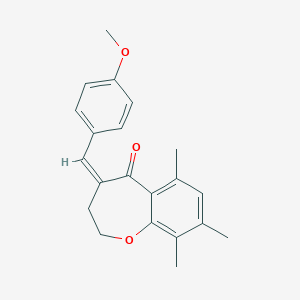
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)


